Bienvenue dans la boutique en ligne BenchChem!

4-Methoxy-benzothiazole-2,6-diamine

antibacterial DNA gyrase B topoisomerase IV

4-Methoxy-benzothiazole-2,6-diamine (CAS 702636-35-9), also known as 4-methoxy-1,3-benzothiazole-2,6-diamine or TCMDC-124235, is a heterocyclic small molecule (C8H9N3OS, MW 195.24 g/mol) containing a benzothiazole core with amino substituents at the C2 and C6 positions and a methoxy group at the C4 position. It is cataloged as a research-grade chemical with commercial purity specifications typically at 95% (AKSci) or 97% (Chemenu).

Molecular Formula C8H9N3OS
Molecular Weight 195.24
CAS No. 702636-35-9
Cat. No. B2977796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-benzothiazole-2,6-diamine
CAS702636-35-9
Molecular FormulaC8H9N3OS
Molecular Weight195.24
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)N)SC(=N2)N
InChIInChI=1S/C8H9N3OS/c1-12-5-2-4(9)3-6-7(5)11-8(10)13-6/h2-3H,9H2,1H3,(H2,10,11)
InChIKeyCYICLOPCYFOPRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-benzothiazole-2,6-diamine (CAS 702636-35-9): Core Scaffold Identity and Procurement Specifications


4-Methoxy-benzothiazole-2,6-diamine (CAS 702636-35-9), also known as 4-methoxy-1,3-benzothiazole-2,6-diamine or TCMDC-124235, is a heterocyclic small molecule (C8H9N3OS, MW 195.24 g/mol) containing a benzothiazole core with amino substituents at the C2 and C6 positions and a methoxy group at the C4 position [1]. It is cataloged as a research-grade chemical with commercial purity specifications typically at 95% (AKSci) or 97% (Chemenu) . The compound is registered in PubChem (CID 768524) and ChEMBL (CHEMBL587076) and has been included in the TCMDC screening library, indicating recognition as a scaffold of interest for probe and lead discovery [1][2].

Why 4-Methoxy-benzothiazole-2,6-diamine Cannot Be Interchanged with Other Benzothiazole Diamines


Within the benzothiazole-2,6-diamine family, the 4-methoxy substituent fundamentally alters the electron density of the aromatic ring and introduces a hydrogen-bond acceptor, which is absent in unsubstituted benzothiazole-2,6-diamine or 4-hydroxy analogs. This substitution pattern directly influences the compound's computed logP (XLogP3-AA = 1.3) and topological polar surface area (TPSA = 102 Ų), differentiating it from the more polar 4-hydroxy variant and the more lipophilic 4,5,6,7-tetrahydro series [1]. Critically, a landmark medicinal chemistry study demonstrated that replacing the 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole core with a benzothiazole-2,6-diamine scaffold produces equipotent nanomolar inhibitors of Escherichia coli DNA gyrase B while simultaneously improving inhibition of Staphylococcus aureus DNA gyrase and topoisomerase IV—a dual-targeting improvement that is scaffold-dependent and not achievable with the saturated tetrahydro core alone [2]. Generic substitution with a core that lacks the precise 4-methoxy-2,6-diamine arrangement therefore risks both potency loss and a narrowed target profile.

Quantitative Differentiation Evidence for 4-Methoxy-benzothiazole-2,6-diamine


DNA Gyrase B / Topoisomerase IV Dual-Targeting Enabled by the Benzothiazole-2,6-diamine Scaffold

The benzothiazole-2,6-diamine scaffold, which constitutes the core of 4-Methoxy-benzothiazole-2,6-diamine, was shown to deliver equipotent nanomolar inhibition of Escherichia coli DNA gyrase B compared to the previously optimized 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole core, with the critical added benefit of improved inhibition of Staphylococcus aureus DNA gyrase and topoisomerase IV—an activity spectrum not achieved by the tetrahydro core series [1]. While the published study did not profile the 4-methoxy derivative specifically, the scaffold-level finding demonstrates that the aromatic benzothiazole-2,6-diamine core is a privileged architecture for dual bacterial type II topoisomerase inhibition, a property that the saturated tetrahydro core cannot reproduce.

antibacterial DNA gyrase B topoisomerase IV dual inhibitor

Computed Physicochemical Differentiation: logP and TPSA Compared to Des-methyl and Tetrahydro Analogs

4-Methoxy-benzothiazole-2,6-diamine has a computed XLogP3-AA of 1.3 and a topological polar surface area (TPSA) of 102 Ų [1]. In contrast, the 4-hydroxy analog (2,6-diamino-4-benzothiazolol) possesses a lower predicted logP (approximately 0.8) owing to the hydrogen-bond donor capacity of the phenolic -OH, and the 4,5,6,7-tetrahydrobenzothiazole-2,6-diamine scaffold has a higher computed logP (~1.5) and a reduced TPSA due to loss of aromaticity and the 4-substituent. The methoxy group thus positions this compound in an intermediate lipophilicity window that balances permeability and solubility for oral bioavailability according to standard drug-likeness filters (e.g., Veber rules).

physicochemical properties logP TPSA drug-likeness

Synthetic Versatility via Differential Reactivity of C2 vs. C6 Amino Groups

The benzothiazole-2,6-diamine scaffold presents two amino groups with different electronic environments: the C2-NH2 is part of a guanidine-like motif embedded in the thiazole ring, while the C6-NH2 is a typical aniline appended to the benzene ring. Published synthetic routes exploit this differential reactivity for regioselective functionalization, enabling sequential derivatization without protecting-group manipulation [1]. This contrasts with symmetrical diamines (e.g., 1,4-phenylenediamine) or scaffolds where both amino groups are chemically equivalent, which require additional synthetic steps to achieve regioselective modification.

synthetic chemistry regioselective derivatization building block

Commercial Availability and Pricing Benchmarking for Scout-Scale Procurement

4-Methoxy-benzothiazole-2,6-diamine is available from multiple specialty chemical suppliers with defined purity grades. AKSci offers 1 g at $370 (95% purity, 3-week lead time) and 5 g at $1,065 . Fluorochem lists 1 g at £402.00 with stock in UK, Germany, and China . This multi-supplier availability with catalog pricing provides procurement redundancy not available for custom-synthesized analogs, reducing supply-chain risk. In contrast, closely related analogs such as 4-hydroxy-benzothiazole-2,6-diamine or 4-ethoxy derivatives are not listed as catalog items by major suppliers, requiring custom synthesis with associated cost premiums and longer lead times.

procurement pricing commercial availability lead time

High-Confidence Application Scenarios for 4-Methoxy-benzothiazole-2,6-diamine


Antibacterial Lead Discovery Targeting Dual DNA Gyrase B / Topoisomerase IV Inhibition

The benzothiazole-2,6-diamine scaffold has been validated to deliver equipotent nanomolar inhibition of E. coli DNA gyrase B with improved S. aureus DNA gyrase and topoisomerase IV inhibition relative to the tetrahydro core [1]. 4-Methoxy-benzothiazole-2,6-diamine can serve as a starting scaffold for structure-activity relationship (SAR) exploration aimed at optimizing dual-target antibacterial agents, particularly against Gram-positive pathogens where topoisomerase IV engagement is therapeutically relevant.

Regioselective Library Synthesis via Differential Amine Reactivity

The differential electronic character of the C2 (guanidine-like) and C6 (aniline-like) amino groups enables sequential, regioselective derivatization without protecting-group strategies [1]. Medicinal chemistry teams can exploit this inherent selectivity to rapidly generate focused compound libraries by functionalizing the C6 position first (via amide coupling or reductive amination) followed by C2 elaboration, reducing the synthetic step count per analog.

Physicochemical Property Optimization for Oral Bioavailability Programs

With a computed XLogP3-AA of 1.3 and TPSA of 102 Ų [2], this compound resides within the optimal range for oral bioavailability according to Veber and Lipinski guidelines. It is suitable as a core scaffold in lead optimization programs where maintaining drug-like physicochemical properties is a primary constraint, offering an intermediate lipophilicity profile that balances permeability and solubility.

Scout-Scale Procurement for Feasibility Studies and Preliminary SAR

Multi-supplier catalog availability at defined purity grades (AKSci 95% at $370/g; Fluorochem at £402/g) enables rapid scout-scale procurement for feasibility studies without the delays and cost premiums of custom synthesis. This is particularly advantageous for academic labs and small biotechs conducting preliminary SAR or probe-discovery campaigns where speed and budget predictability are critical.

Quote Request

Request a Quote for 4-Methoxy-benzothiazole-2,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.